Cas no 83-88-5 (Riboflavin)

Riboflavin is a naturally occurring B-complex vitamin that offers enhanced stability in various chemical formulations due to its resistance to oxidation and light-induced degradation. Its inclusion can improve shelf life and bioavailability of co-formulated products, providing a beneficial effect on nutritional supplements and food fortification applications.
Riboflavin structure
Riboflavin structure
Product Name:Riboflavin
CAS No:83-88-5
Molecular Formula:C17H20N4O6
Molecular Weight:376.363903999329
MDL:MFCD00005022
CID:34307
PubChem ID:24871529

Riboflavin Properties

Names and Identifiers

    • Riboflavin
    • Lactoflavine
    • Vitamin B2 (Riboflavine)
    • Riboflavin Vitamin B2
    • E 101
    • Riboflavin (1.07609)
    • Riboflavine
    • Vitamin B2 Feed Grade
    • Vitamin B_2
    • Vitamin B2
    • (-)-Riboflavin
    • (−)-Riboflavin (Vitamin B2) solution
    • Riboflavin (B2)
    • Riboflavin (Vitamin B2)
    • VB2
    • VITAMIN B2(RIBOFLAVIN)(P)
    • VITAMIN B2(RIBOFLAVIN)(SH) PrintBack
    • Beflavin
    • Flavaxin
    • Lactoflavin
    • VitaMin G
    • 7,8-Dimethyl-10-ribitylisoalloxazine
    • Riboflavin Standard
    • Benzo[g]pteridine, riboflavin deriv. (ZCI)
    • Riboflavine (7CI)
    • 1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-D-ribitol
    • 6,7-Dimethyl-9-D-ribitylisoalloxazine
    • 6,7-Dimethyl-9-ribitylisoalloxazine
    • 7,8-Dimethyl-10-(1,2,3,4,5-pentahydroxypentyl)benzo[g]pteridine-2,4-dione
    • D-Ribitol, 1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • Beflavine
    • Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • C.I. 50900
    • C.I. Food Yellow 15
    • E 101 (dye)
    • Flavaxin
    • Flavin BB
    • Flaxain
    • Food Yellow 15
    • Hyre
    • Lactobene
    • MeSH ID: D012256
    • NCI 0033298
    • NSC 33298
    • Ribipca
    • Ribocrisina
    • Riboderm
    • Riboflavin E101
    • Riboflavin F
    • Riboflavin FP
    • Ribosyn
    • Ribotone
    • Ribovel
    • Ricrolin
    • Russupteridine yellow III
    • San Yellow B
    • Vitaflavine
    • Vitasan B2
    • 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)isoalloxazine
    • 83-88-5
    • MLS001066391
    • E101
    • SMR000112236
    • 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
    • MLSMR
    • 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2H,3H,4H,10H-benzo[g]pteridin-3-ide
    • ()-Riboflavin
    • Riboflavin binding protein from chicken egg white
    • CAS-83-88-5
    • NCGC00017291-01
    • BRD-K70246307-001-02-5
    • Q27167158
    • CCG-40022
    • HMS2093D07
    • NSC-758973
    • NCGC00017291-19
    • BRD-K70246307-001-03-3
    • SR-05000001670-1
    • SPBio_000699
    • SCHEMBL7707
    • SPECTRUM1505347
    • NCGC00016332-01
    • FT-0645141
    • TNP00212
    • HMS1922F06
    • 1195174-65-2
    • Pharmakon1600-01505347
    • CHEBI:95299
    • SMP1_000262
    • CHEMBL1397833
    • SR-05000001670-2
    • NCGC00178733-01
    • SR-05000001670
    • SDCCGMLS-0066869.P001
    • SBI-0206746.P001
    • NCGC00016332-02
    • Riboflavin, USP grade
    • NCGC00016332-03
    • AB01563308_01
    • 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • BSPBio_002264
    • NSC758973
    • Spectrum2_000660
    • Riboflavin for peak identification
    • vitaminB2
    • MDL: MFCD00005022
    • InChIKey: AUNGANRZJHBGPY-SCRDCRAPSA-N
    • Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
    • SMILES: C(N1C2=NC(NC(C2=NC2C=C(C(=CC1=2)C)C)=O)=O)[C@H](O)[C@H](O)[C@H](O)CO

Computed Properties

  • Exact Mass: 376.13800
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 376.138
  • Heavy Atom Count: 27
  • Complexity: 680
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -1.5
  • Tautomer Count: 3
  • Surface Charge: 0
  • Topological Polar Surface Area: 155
  • Molecular Weight: 376.4

Experimental Properties

  • LogP: -1.67520
  • PSA: 161.56000
  • Merck: 8200
  • Refractive Index: -135 ° (C=0.5, JP Method)
  • Water Partition Coefficient: 0.07 g/L (20 ºC)
  • Boiling Point: 504.93°C (rough estimate)
  • Melting Point: 290 °C (dec.) (lit.)
  • Flash Point: 9℃
  • Solubility: 2.25e-04 M
  • Color/Form: Yellow powder
  • Stability/Shelf Life: Stable, but light-sensitive. Incompatible with strong oxidizing agents, reducing agents, bases, calcium, metallic salts. May be moisture sensitive.
  • Solubility: Soluble in alkaline solution and sodium chloride solution, slightly soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform
  • Sensitiveness: Light Sensitive
  • pka: 1.7(at 25℃)
  • Specific Rotation: -135 º (c=5, 0.05 M NaOH)
  • Density: 1.2112 (rough estimate)
  • Odor: Slight odor

Riboflavin Security Information

Riboflavin Customs Data

  • HS CODE:2936230000
  • Customs Data:

    China Customs Code:

    2936230000

    Declaration elements:

    Product Name, component content, use to, packing, Whether adsorbed to the carrier(Such as silica gel)

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2936230000. unmixed vitaming b2 and deratives(whether or not dissolved in solvents). VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:4.0%. General tariff:20.0%

Riboflavin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036XT-1g
1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-D-ribitol
83-88-5 98%
1g
$4.00 2025-03-20
A2B Chem LLC
AB48161-1g
Riboflavin
83-88-5 98%
1g
$4.00 2024-04-19
abcr
AB121213-25 g
Riboflavin, 98%; .
83-88-5 98%
25 g
€54.90 2023-07-20
Ambeed
A454767-1g
7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
83-88-5 98%
1g
$5.0 2025-02-27
Apollo Scientific
BIR0613-25g
Riboflavine
83-88-5
25g
£15.00 2025-02-22
Chemenu
CM117435-500g
Riboflavin (B2)
83-88-5 98%
500g
$153 2022-12-27
Crysdot LLC
CD33000067-500g
Riboflavin
83-88-5 98+%
500g
$179 2024-07-18
Enamine
EN300-6477227-0.05g
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione
83-88-5 95.0%
0.05g
$19.0 2025-03-21
FUJIFILM
182-01611-200mg
Riboflavin Standard
83-88-5
200mg
JPY 5700 2023-09-15
LKT Labs
R3206-25 g
Riboflavin
83-88-5 ≥97%
25g
$34.10 2023-07-10

Riboflavin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  1-Butanol
Reference
Some developments in the synthesis of vitamin B2
Shaps, I. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1986, 20(1), 102-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Reaction between o-aminoazo compounds and barbituric acid. A new synthesis of riboflavin
Tishler, Max; et al, Journal of the American Chemical Society, 1947, 69, 1487-92

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Artemisinin Solvents: Acetonitrile ,  Water ;  < 10 min, pH 7.4, rt
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; et al, ChemMedChem, 2010, 5(8), 1282-1299

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Riboflavin synthase Solvents: Dimethyl sulfoxide ;  pH 7.0, rt
Reference
A New Series of N-[2,4-Dioxo-6-D-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic Acid Derivatives as Inhibitors of Lumazine Synthase and Riboflavin Synthase: Design, Synthesis, Biochemical Evaluation, Crystallography, and Mechanistic Implications
Zhang, Yanlei; et al, Journal of Organic Chemistry, 2008, 73(7), 2715-2724

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  24 h, rt
1.2 Solvents: Water ;  pH 7.2, rt
Reference
Design of riboflavin-presenting PAMAM dendrimers as a new nanoplatform for cancer-targeted delivery
Thomas, Thommey P.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5191-5194

Synthetic Circuit 7

Reaction Conditions
1.1 24 h, rt
Reference
Dynamic control strategy to produce riboflavin with lignocellulose hydrolyzate in the thermophile Geobacillus thermoglucosidasius
Wang, Junyang ; et al, ACS Synthetic Biology, 2022, 11(6), 2163-2174

Synthetic Circuit 8

Reaction Conditions
1.1 24 h, rt
Reference
Dynamic control strategy to produce riboflavin with lignocellulose hydrolyzate in the thermophile Geobacillus thermoglucosidasius
Wang, Junyang ; et al, ACS Synthetic Biology, 2022, 11(6), 2163-2174

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Glucose 6-phosphate dehydrogenase ,  Ribose phosphate isomerase ,  GTP cyclohydrolase II ,  3,4-Dihydroxy-2-butanone 4-phosphate synthase Solvents: Water ;  18 h, pH 6.8, 41 °C
Reference
Increased Production of Riboflavin by Coordinated Expression of Multiple Genes in Operons in Bacillus subtilis
You, Jiajia; et al, ACS Synthetic Biology, 2022, 11(5), 1801-1810

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: NADPH ,  NADP Catalysts: Guanosine 5′-monophosphate reductase Solvents: Water ;  25 °C
Reference
Rational engineering of Escherichia coli for high-level production of riboflavin
Liu, Shuang ; et al, Journal of Agricultural and Food Chemistry, 2021, 69(41), 12241-12249

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dipotassium phosphate ,  Calcium chloride ;  72 h, 28 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Reference
A novel strain of acetic acid bacteria Gluconobacter oxydans FBFS97 involved in riboflavin production
Noman, Abeer Essam; et al, Scientific Reports, 2020, 10(1),

Synthetic Circuit 12

Reaction Conditions
1.1 24 h, rt
Reference
Dynamic control strategy to produce riboflavin with lignocellulose hydrolyzate in the thermophile Geobacillus thermoglucosidasius
Wang, Junyang ; et al, ACS Synthetic Biology, 2022, 11(6), 2163-2174

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  400 h, 28 °C
Reference
Producing Biochemicals in Yarrowia lipolytica from Xylose through a Strain Mating Approach
Li, Haibo; et al, Biotechnology Journal, 2020, 15(2),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ;  rt
1.2 7 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
2.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Lumazine synthase Solvents: Dimethyl sulfoxide ,  Water ;  pH 7.0, rt
2.1 Catalysts: Riboflavin synthase Solvents: Dimethyl sulfoxide ;  pH 7.0, rt
Reference
A New Series of N-[2,4-Dioxo-6-D-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic Acid Derivatives as Inhibitors of Lumazine Synthase and Riboflavin Synthase: Design, Synthesis, Biochemical Evaluation, Crystallography, and Mechanistic Implications
Zhang, Yanlei; et al, Journal of Organic Chemistry, 2008, 73(7), 2715-2724

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sodium nitrite ;  0 °C; 30 min, 0 °C
1.3 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  rt → -5 °C
1.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
1.5 Reagents: Sodium acetate Solvents: Water ;  pH 3, 17 - 20 °C
1.6 17 h, 22 - 25 °C
2.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
2.1 Reagents: Acetic acid Solvents: Acetic acid ,  1-Butanol
Reference
Some developments in the synthesis of vitamin B2
Shaps, I. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1986, 20(1), 102-5

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  48 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
2.2 Reagents: Sodium nitrite ;  0 °C; 30 min, 0 °C
2.3 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  rt → -5 °C
2.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
2.5 Reagents: Sodium acetate Solvents: Water ;  pH 3, 17 - 20 °C
2.6 17 h, 22 - 25 °C
3.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Artemisinin Solvents: Acetonitrile ,  Water ;  pH 7.4, 37 °C
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; et al, ChemMedChem, 2010, 5(8), 1282-1299

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium dithionite Solvents: Water ;  pH 7.4
2.1 Reagents: Artemisinin Solvents: Acetonitrile ,  Water ;  pH 7.4, 37 °C
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; et al, ChemMedChem, 2010, 5(8), 1282-1299

Riboflavin Raw materials

Riboflavin Preparation Products

Riboflavin Suppliers

Kono Chem Co.,Ltd
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:GAO JING LI
Phone:13289246953
Email:info@konochemical.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
Shijiazhuang Richland Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:ZHAO JING LI
Phone:18031153398
Email:52714113@qq.com
Wuhan Huajiu Pharmaceutical Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:WANG YAN
Phone:15527230951
Email:3317219330@qq.com
WuHan Dong Kang Yuan technology co., LTD
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:CAI JING LI
Phone:15377658509
Email:2851686519@qq.com
HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:FANG JING LI
Phone:18327059871
Email:service@yunmeichem.com
widely chemical reagent
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:ZHAO FANG
Phone:13385289472
Email:z13385289472@163.com
CHENG DOU NA KE LI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:GUAN JING
Phone:19138982515
Email:3149516455@qq.com
Wuhan Dingxintong Pharmaceutical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83-88-5)
MR./MRS.:TANG WEI
Phone:17720532645
Email:t17720532645@163.com

Riboflavin Related Literature

Riboflavin Chemical Properties,Uses,Production

Riboflavin (83-88-5): Chemical Properties and Biological Significance

Riboflavin (83-88-5), also known as vitamin B2, is a water-soluble micronutrient essential for human health. Its chemical structure consists of an isoalloxazine ring attached to a ribitol sugar moiety, which gives it unique redox properties. This compound plays a critical role in energy metabolism as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), coenzymes involved in oxidative phosphorylation and electron transport. Recent studies highlight its antioxidant capabilities, particularly in mitigating oxidative stress linked to neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers are also exploring its potential in cancer therapy, as riboflavin derivatives can selectively target tumor cells under blue light irradiation (photodynamic therapy). The stability of 83-88-5 under varying pH conditions makes it a versatile candidate for pharmaceutical formulations, including fortified foods and intravenous solutions.

Riboflavin (83-88-5) in Pharmacology and Drug Development

The pharmacological applications of Riboflavin (83-88-5) extend beyond its nutritional value. As a photosensitizer, it is gaining traction in antimicrobial therapies, particularly for eradicating pathogens in blood transfusions. The compound's ability to generate reactive oxygen species (ROS) under UV/blue light is leveraged in viral inactivation, a critical area amid global pandemics. Additionally, riboflavin's role in mitochondrial function has spurred interest in treating metabolic disorders like diabetes and obesity. Drug delivery systems now incorporate 83-88-5 into nanoparticles to enhance bioavailability, addressing its poor solubility—a challenge noted in oral supplements. Clinical trials are investigating high-dose riboflavin regimens for migraine prophylaxis, with studies reporting a 50% reduction in episode frequency, aligning with the growing demand for non-opioid alternatives.

Riboflavin (83-88-5): Quality Control and Analytical Methods

Ensuring the purity of Riboflavin (83-88-5) is paramount for pharmaceutical and nutraceutical industries. Advanced techniques like HPLC-UV and LC-MS/MS are employed to quantify riboflavin in complex matrices, such as multivitamin tablets or biological fluids. Regulatory bodies like the USP and EP mandate strict limits for impurities (e.g., lumichrome), which can form under prolonged light exposure. Recent innovations include portable fluorescence sensors for real-time monitoring in manufacturing, reducing batch failures. The rise of green chemistry has also prompted eco-friendly extraction methods from microbial sources (e.g., Ashbya gossypii), appealing to sustainability-conscious consumers. These developments address the increasing demand for transparency in supplement labeling, a top concern among health-aware demographics.

The global market for Riboflavin (83-88-5) is projected to grow at 6.8% CAGR, driven by its expanding applications in personalized medicine and functional foods. Emerging research focuses on riboflavin's epigenetic effects, particularly its influence on DNA methylation patterns in metabolic syndromes. Biotechnology firms are engineering riboflavin-overproducing strains to cut production costs, while startups explore its use in cosmeceuticals for skin repair. Consumer interest in "clean-label" ingredients further fuels demand for non-GMO and allergen-free riboflavin variants. With the FDA's GRAS (Generally Recognized As Safe) designation, 83-88-5 remains a cornerstone in both therapeutic and preventive healthcare, positioning it as a key player in the nutraceutical revolution.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-88-5)Riboflavin
sfd10012
Purity:99.9%
Quantity:200kg
Price($):discuss personally
Amadis Chemical Company Limited
(CAS:83-88-5)Riboflavin Standard
A934900
Purity:99%
Quantity:1kg
Price($):179.0